5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C5H5BrN2OS. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a bromine atom at position 5, a methylthio group at position 2, and a keto group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one typically involves the bromination of 2-(methylthio)pyrimidin-4(3H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The keto group at position 4 can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, THF).
Major Products
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Scientific Research Applications
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylthio)pyrimidine-4-carboxylate: Similar structure but with a carboxylate group at position 4.
5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol: Similar structure but with a hydroxymethyl group at position 4.
Uniqueness
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylthio group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
5-bromo-2-methylsulfanyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWWYXOEVKZFDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286660 | |
Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81560-03-4 | |
Record name | 81560-03-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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